Bis(6-bromopyridin-2-yl)methane

Description

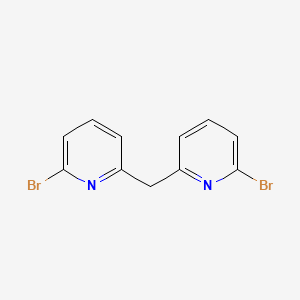

Bis(6-bromopyridin-2-yl)methane is a brominated pyridine derivative featuring two 6-bromo-substituted pyridin-2-yl groups connected via a central methane bridge. The compound’s structure is defined by its two aromatic pyridine rings, each bearing a bromine atom at the 6-position, while the 2-position of each ring is bonded to the methylene carbon. This configuration confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituents.

Properties

Molecular Formula |

C11H8Br2N2 |

|---|---|

Molecular Weight |

328.00 g/mol |

IUPAC Name |

2-bromo-6-[(6-bromopyridin-2-yl)methyl]pyridine |

InChI |

InChI=1S/C11H8Br2N2/c12-10-5-1-3-8(14-10)7-9-4-2-6-11(13)15-9/h1-6H,7H2 |

InChI Key |

AZUFZIHFAYSGDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CC2=NC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-bromopyridin-2-yl)methane typically involves the reaction of 6-bromopyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the formaldehyde acts as a methylene donor, linking the two pyridine rings.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(6-bromopyridin-2-yl)methane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: Bis(6-bromopyridin-2-yl)methane is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Bis(6-bromopyridin-2-yl)methane depends on its specific application. In general, the compound can interact with various molecular targets through its pyridine rings and bromine atoms. These interactions can include hydrogen bonding, π-π stacking, and halogen bonding, which can influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bis(6-bromopyridin-2-yl)methane with structurally related pyridine derivatives, focusing on substituent effects, functional groups, and inferred physicochemical properties. Key compounds for comparison are drawn from commercial catalogs and synthetic studies .

Table 1: Comparative Analysis of this compound and Analogous Pyridine Derivatives

Key Insights:

Halogen Effects: Bromine in this compound offers superior reactivity in cross-coupling reactions compared to chlorine in the methanone analog or iodine in iodo derivatives .

Bridge Functionality: The methane bridge (CH₂) reduces steric and electronic constraints compared to the ketone (C=O) in Bis(6-chloro-3-methylpyridin-2-yl)methanone, favoring applications requiring planar geometries (e.g., ligand design).

Solubility and Polarity: Compounds with electron-donating groups (e.g., OMe, OH) exhibit higher polarity and solubility in polar solvents, unlike the nonpolar this compound.

Synthetic Versatility : Mixed halogen systems (e.g., 2-Bromo-6-iodo-3-methoxypyridine) enable regioselective modifications, whereas the symmetric Br substitution in the target compound simplifies controlled coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.